molecular formula C19H19NO B2920926 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole CAS No. 129867-78-3

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole

Cat. No. B2920926
CAS RN: 129867-78-3
M. Wt: 277.367
InChI Key: DGWFURDHTNNGCQ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BPEB and is a fluorescent probe used in various biomedical applications. In

Scientific Research Applications

Medicinal Chemistry

Benzoxazole derivatives are widely used as core scaffold structures in drug research and development. They target various enzymes or proteins involved in disease pathways, particularly cancer formation and proliferation .

Agrochemicals

These compounds play a significant role in the discovery of new agrochemicals. They have been found to possess antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .

Industrial Applications

Benzoxazole is an important member of heteroarenes that connects synthetic organic chemistry to industrial areas. It is used in materials science for its properties related to light emission and conduction .

Antibacterial Activity

Some benzoxazole derivatives have shown good antibacterial activity by affecting bacterial reproduction through mechanisms such as up-regulating the expression of enzymes involved in oxidative phosphorylation .

properties

IUPAC Name

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-19(2,3)15-11-8-14(9-12-15)10-13-18-20-16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFURDHTNNGCQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole

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